Tris(dimethylamino)borane

Catalog No.
S773797
CAS No.
4375-83-1
M.F
C6H18BN3
M. Wt
143.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamino)borane

CAS Number

4375-83-1

Product Name

Tris(dimethylamino)borane

IUPAC Name

N-[bis(dimethylamino)boranyl]-N-methylmethanamine

Molecular Formula

C6H18BN3

Molecular Weight

143.04 g/mol

InChI

InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3

InChI Key

SOLWORTYZPSMAK-UHFFFAOYSA-N

SMILES

B(N(C)C)(N(C)C)N(C)C

Canonical SMILES

B(N(C)C)(N(C)C)N(C)C

B-C-N Hybrid Films Deposition on Ni

Field: Material Science

Application: TDAB is used in the deposition of Boron-Carbon-Nitrogen (B-C-N) hybrid films on Nickel (Ni) substrates .

Reduction Reactions

Field: Organic Chemistry

Application: TDAB is used as a reducing agent in various reduction reactions .

Method: The compound is typically added to the reaction mixture, where it donates electrons to reduce other compounds .

Synthesis of Lithium Borom Imidazolate Framework Polymeric Complexes

Field: Inorganic Chemistry

Application: TDAB is used in the synthesis of lithium borom imidazolate framework polymeric complexes .

One-Pot Oxidative Amination

Application: TDAB is used in one-pot oxidative amination reactions .

Method: The compound is typically added to the reaction mixture, where it facilitates the oxidation of amines .

Synthesis of Boron Salts

Application: TDAB is used in the synthesis of various boron salts .

Method: The compound is typically reacted with suitable acids to form the corresponding boron salts .

Synthesis of Tripodal Borate Ligands

Application: TDAB is used in the synthesis of tripodal borate ligands .

Method: The compound is typically reacted with suitable tripodal ligands to form the corresponding borate complexes .

Tris(dimethylamino)borane is a chemical compound with the formula B N CH 3 2 3\text{B N CH 3 2 3}. It consists of a boron atom bonded to three dimethylamino groups, resulting in a tetrahedral geometry. This compound is notable for its Lewis acidity and ability to participate in various

  • Transamination Reactions: It readily undergoes transamination with primary and secondary amines, producing higher homologs of tris(alkylamino)boranes .
  • Formation of Adducts: The compound can react with heterocycles like imidazole and methimazole, forming tetrahedral adducts. For instance, the reaction with methimazole leads to the formation of [(dimethylamine)B(methimazolyl)3] .
  • Oxidative Amination: It serves as a reagent in one-pot oxidative amination reactions, facilitating the synthesis of various organic compounds .

Tris(dimethylamino)borane can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction of boron trichloride with dimethylamine under controlled conditions to yield tris(dimethylamino)borane .
  • Activation with Heterocycles: Activation can also occur via reaction with chiral heterocycles, such as N-methylimidazole, which enhances its reactivity towards other substrates .

Tris(dimethylamino)borane finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules through its ability to form stable adducts .
  • Materials Science: The compound is utilized in the deposition of boron nitride thin films via chemical vapor deposition techniques .
  • Catalysis: Its unique properties make it suitable as a catalyst in various chemical transformations.

Studies on the interactions of tris(dimethylamino)borane primarily focus on its reactivity with different amines and heterocycles. The nature of these interactions often depends on the basicity and steric properties of the reacting species. For example, variations in pKa values among heterocycles influence the products formed during reactions with tris(dimethylamino)borane .

Tris(dimethylamino)borane shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Tris(dimethylamino)boraneB(N(CH₃)₂)₃Strong Lewis acid; versatile in synthesis
Tris(ethylamino)boraneB(N(C₂H₅)₂)₃Less sterically hindered; different reactivity
Boron trifluorideBF₃Stronger Lewis acid; gaseous at room temp
Tri-n-butylamine boraneB(N(C₄H₉)₃)Higher molecular weight; less polar

Tris(dimethylamino)borane stands out due to its combination of steric bulk and Lewis acidity, which allows it to engage effectively in diverse

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4375-83-1

Wikipedia

Tris(dimethylamino)borane

Dates

Modify: 2023-08-15

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